1-Cyanocyclopropanecarboxylic acid

Description

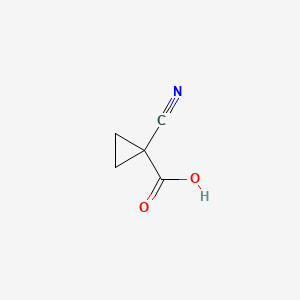

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyanocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-3-5(1-2-5)4(7)8/h1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJJMSKNZVXAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369813 | |

| Record name | 1-cyanocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6914-79-0 | |

| Record name | 1-Cyanocyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-cyanocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyanocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Cyanocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-cyanocyclopropanecarboxylic acid, a valuable building block in organic synthesis and drug discovery. The document details the primary synthetic route, including a thorough experimental protocol, and presents key quantitative data in a structured format for ease of comparison and implementation.

Introduction

This compound is a substituted cyclopropane derivative incorporating both a nitrile and a carboxylic acid functional group. This unique combination of functionalities makes it a versatile intermediate in the synthesis of various complex organic molecules, including pharmaceutical agents. The rigid cyclopropane scaffold and the reactive cyano and carboxyl groups offer multiple avenues for further chemical modification. This guide focuses on the most prevalent and efficient method for its preparation: the cyclopropanation of ethyl cyanoacetate with 1,2-dibromoethane.

Primary Synthetic Pathway: Cyclopropanation of Ethyl Cyanoacetate

The most widely cited and effective method for synthesizing this compound involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst. This reaction proceeds via a nucleophilic substitution mechanism to form the cyclopropane ring, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

A similar method for synthesizing doubly activated cyclopropanes has been successfully applied to the preparation of this compound, achieving a high yield.[1] The overall reaction scheme can be depicted as a two-step process:

-

Cyclopropanation: Formation of ethyl 1-cyanocyclopropanecarboxylate.

-

Hydrolysis: Conversion of the ethyl ester to the carboxylic acid.

Below is a logical workflow diagram illustrating this synthetic approach.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of analogous cyclopropane-1,1-dicarboxylic acid, which has been reported to be effective for this compound as well.[1]

Step 1: Synthesis of Ethyl 1-Cyanocyclopropanecarboxylate

-

Apparatus Setup: A 2-liter, three-necked flask equipped with a mechanical stirrer is charged with 1 liter of 50% aqueous sodium hydroxide.

-

Catalyst Addition: To the stirred solution, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride (TEBAC) at 25°C.

-

Reagent Addition: A mixture of 80.0 g (0.71 mol) of ethyl cyanoacetate and 141.0 g (0.75 mol) of 1,2-dibromoethane is added to the vigorously stirred suspension all at once.

-

Reaction: The reaction mixture is stirred vigorously for 2 hours. The reaction is exothermic and may require external cooling to maintain the desired temperature.

-

Workup:

-

The contents of the flask are transferred to a 4-liter Erlenmeyer flask, rinsing with three 75-mL portions of water.

-

The mixture is extracted with ether.

-

The ether layers are combined, washed with brine, and dried over magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude ethyl 1-cyanocyclopropanecarboxylate.

-

Step 2: Hydrolysis to this compound

-

Saponification: The crude ethyl 1-cyanocyclopropanecarboxylate is refluxed with an excess of aqueous sodium hydroxide solution until the ester is completely hydrolyzed.

-

Acidification: The reaction mixture is cooled in an ice bath to 15°C. It is then carefully acidified by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Extraction: The aqueous layer is poured into a separatory funnel and extracted three times with ether. The aqueous layer is then saturated with sodium chloride and extracted three more times with ether.

-

Purification: The combined ether layers are washed with brine, dried over magnesium sulfate, and decolorized with activated carbon.

-

Isolation: The solvent is removed by rotary evaporation. The resulting solid is recrystallized from a suitable solvent system (e.g., chloroform-hexane) to afford pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Parameter | Value | Reference |

| Overall Yield | 86% | [1] |

| Starting Materials | ||

| Ethyl Cyanoacetate | Molar Mass: 113.12 g/mol | [2] |

| 1,2-Dibromoethane | Molar Mass: 187.86 g/mol | |

| Intermediate: Ethyl 1-cyanocyclopropanecarboxylate | ||

| CAS Number | 1558-81-2 | |

| Molecular Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.15 g/mol | |

| Boiling Point | 217 °C (lit.) | |

| Density | 1.077 g/mL at 25 °C (lit.) | |

| Final Product: this compound | ||

| CAS Number | 6914-79-0 | [3][4] |

| Molecular Formula | C₅H₅NO₂ | [3][4] |

| Molecular Weight | 111.10 g/mol | [4] |

| Melting Point | 139-146 °C | [3] |

| Purity (Typical) | 97% |

Reaction Mechanism

The formation of the cyclopropane ring proceeds through a double alkylation of the enolate of ethyl cyanoacetate. The mechanism is outlined below.

Caption: Mechanism of cyclopropanation of ethyl cyanoacetate.

The acidic methylene proton of ethyl cyanoacetate is abstracted by the strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion. The resulting intermediate undergoes a second, intramolecular SN2 reaction, where the carbanion displaces the second bromide ion to form the cyclopropane ring.

Alternative Synthetic Routes

While the cyclopropanation of ethyl cyanoacetate is the most prominent method, other synthetic strategies have been reported for obtaining cyclopropane carboxylic acids. These include:

-

Hydrolysis of Cyclopropyl Cyanide: Cyclopropanecarboxylic acid can be prepared by the hydrolysis of cyclopropyl cyanide.[5][6] This method, however, may be less direct for obtaining the 1-cyano substituted target molecule.

-

Michael Initiated Ring Closure (MIRC): Doubly activated electron-deficient alkenes can react with ethyl diazoacetate to yield cyclopropanes.[7] While this demonstrates an alternative cyclopropanation strategy, its direct applicability to the title compound from simple precursors is not explicitly detailed.

Conclusion

The synthesis of this compound is most efficiently achieved through the phase-transfer catalyzed cyclopropanation of ethyl cyanoacetate with 1,2-dibromoethane, followed by hydrolysis. This method provides high yields and utilizes readily available starting materials. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable production of this important chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C5H5NO2 | CID 2733259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Physicochemical Properties of 1-Cyanocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties, spectroscopic data, and synthesis of 1-Cyanocyclopropanecarboxylic acid (CAS No: 6914-79-0). This substituted cyclopropane serves as a key intermediate in organic synthesis, notably in the development of targeted therapeutics.

Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₂ | [2][3] |

| Molecular Weight | 111.10 g/mol | |

| CAS Number | 6914-79-0 | |

| Appearance | White to cream crystals or powder | [1] |

| Melting Point | 140 - 152 °C | [1][3] |

| Boiling Point | 142 - 144 °C | [3] |

| Density | 1.3113 g/cm³ (rough estimate) | [3] |

| pKa | 2.31 ± 0.20 (Predicted) | [3] |

| LogP (Calculated) | 0 | [2] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy in a deuterated solvent like DMSO-d₆ is used to confirm the cyclopropane ring and the carboxylic acid proton.

| Nucleus | Solvent | Chemical Shift (δ) and Multiplicity | Assignment | Source |

| ¹H | DMSO-d₆ | δ 1.73 (m, 4H) | Cyclopropane CH₂ protons | [3] |

| δ 11.08 (s, 1H) | Carboxylic acid OH proton | [3] |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the stretching vibrations of its key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3300 - 2500 (very broad) | Stretch |

| Cyclopropane C-H | ~3000 (superimposed on O-H) | Stretch |

| Nitrile C≡N | 2260 - 2220 (medium) | Stretch |

| Carbonyl C=O | 1780 - 1710 (strong) | Stretch |

| Carboxylic Acid C-O | 1320 - 1210 (strong) | Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of carboxylic acids typically shows a weak molecular ion peak. Common fragmentation patterns involve the loss of small, stable neutral molecules or radicals.

| Process | Lost Fragment | Resulting m/z |

| α-cleavage | •OH (hydroxyl radical) | M-17 |

| α-cleavage | •COOH (carboxyl radical) | M-45 |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. It is notably used in the synthesis of amidine-based nanomolar inhibitors of sphingosine kinase 1 (SK1), an important target in cancer and inflammatory disease research.[3] It is generally formed during the homoconjugate addition of nucleophiles to cyclopropane-1,1-dicarboxylate derivatives.[3]

A common laboratory synthesis involves the hydrolysis of its methyl ester precursor.

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: Targeting Sphingosine Kinase 1

The utility of this compound as a synthetic precursor for SK1 inhibitors places it in the context of the sphingolipid signaling pathway. SK1 is an enzyme that phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a critical signaling lipid that regulates cell proliferation, survival, and migration. Dysregulation of this pathway is implicated in numerous diseases.

Caption: Simplified Sphingosine Kinase 1 (SK1) signaling pathway.

Experimental Protocols

Synthesis of this compound[3]

This protocol details the hydrolysis of methyl 1-cyanocyclopropanecarboxylate.

-

Reaction Setup : Dissolve potassium hydroxide (13.78 g, 85%, 209 mmol) in 80 mL of ethanol.

-

Addition : Add the KOH solution to a solution of methyl 1-cyano-1-cyclopropanecarboxylate (25.64 g, 205 mmol) in 100 mL of ethanol.

-

Reaction : Stir the resulting mixture for 1 hour at room temperature.

-

Workup (Aqueous) : Concentrate the reaction mixture by evaporation. Dissolve the residue in 200 mL of water and wash the aqueous phase with 30 mL of chloroform.

-

Acidification : Acidify the aqueous phase to a pH of 1 using hydrochloric acid.

-

Extraction : Add sodium chloride (30 g) to the acidified mixture and perform six extractions with 50 mL of chloroform each.

-

Isolation : Combine all organic layers, dry with anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under vacuum to yield the final product.

Melting Point Determination (General Protocol)

The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample (clear point) is recorded as the melting point.

pKa Determination (General Protocol)

The acid dissociation constant (pKa) can be determined by potentiometric titration. A weighed sample of the acid is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture). A standardized solution of a strong base (e.g., NaOH) is added in small increments using a burette. The pH of the solution is measured after each addition using a calibrated pH meter. The pKa is determined from the titration curve as the pH at the half-equivalence point.

References

An In-depth Technical Guide to 1-Cyanocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-cyanocyclopropanecarboxylic acid, a key building block in organic synthesis and drug discovery. It details the compound's chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance to the pharmaceutical industry.

Chemical Identity and Structure

This compound is a substituted cyclopropane derivative containing both a nitrile and a carboxylic acid functional group attached to the same carbon atom. This unique structure provides a rigid scaffold and versatile chemical handles for the synthesis of more complex molecules.

-

Synonyms: 1-Cyanocyclopropane-1-carboxylic acid, 1-Cyano-1-cyclopropanecarboxylic acid[4]

Chemical Structure:

The structure of this compound consists of a three-membered cyclopropane ring. One of the carbon atoms of the ring is bonded to both a cyano group (-C≡N) and a carboxylic acid group (-COOH).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 111.10 g/mol | [1] |

| Melting Point | 140 °C (lit.) | [4] |

| Boiling Point | 142-144 °C | [2] |

| Appearance | White to off-white solid | [5] |

| pKa | 2.31±0.20 (Predicted) | [5] |

| SMILES | OC(=O)C1(CC1)C#N | [1] |

| InChI Key | KSJJMSKNZVXAND-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Method 1: Hydrolysis of Methyl 1-Cyanocyclopropanecarboxylate

This method involves the base-catalyzed hydrolysis of the corresponding methyl ester.

Experimental Protocol:

-

Dissolve potassium hydroxide (KOH) (13.78 g, 85%, 209 mmol) in 80 mL of ethanol.[4][6]

-

Add the ethanolic KOH solution to a solution of methyl 1-cyanocyclopropanecarboxylate (25.64 g, 205 mmol) in 100 mL of ethanol.[4][6]

-

Stir the reaction mixture for 1 hour at room temperature.[4][6]

-

After the reaction is complete, evaporate the solvent under reduced pressure.[4][6]

-

Wash the aqueous phase with 30 mL of chloroform to remove any unreacted starting material.[4][6]

-

Acidify the aqueous phase to a pH of 1 with hydrochloric acid.[4][6]

-

Add 30 g of sodium chloride to the acidified mixture to increase the ionic strength of the aqueous phase.[4][6]

-

Extract the product six times with 50 mL of chloroform.[4][6]

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[4][6]

-

Evaporate the solvent under vacuum to yield 1-cyano-1-cyclopropanecarboxylic acid (20.60 g, 90% yield).[4][6]

-

The product can be characterized by ¹H NMR (200 MHz, DMSO-d6): δ 1.73 (m, 4H), 11.08 (s, 1H).[4]

Method 2: From Ethyl Cyanoacetate and 1,2-Dibromoethane

This method utilizes a phase-transfer catalyzed reaction to construct the cyclopropane ring.

Experimental Protocol:

This synthesis is an extension of the method for preparing cyclopropane-1,1-dicarboxylic acid.[7]

-

To a vigorously stirred 1-L solution of 50% aqueous sodium hydroxide, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25 °C.[7]

-

To this suspension, add a mixture of ethyl cyanoacetate and 1,2-dibromoethane (0.75 mol).[7]

-

Stir the reaction mixture vigorously for 2 hours. The reaction is exothermic, and the temperature may rise.[7]

-

After the reaction period, the resulting cyclopropane derivative is hydrolyzed in situ by the concentrated alkali.

-

Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid, maintaining the temperature between 15 and 25 °C.[7]

-

Extract the aqueous layer multiple times with ether.[7]

-

Combine the ether layers, wash with brine, dry over magnesium sulfate, and decolorize with activated carbon.[7]

-

Removal of the solvent yields this compound with a reported yield of 86%.[7]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. Its rigid cyclopropane core is a desirable feature in medicinal chemistry for constraining the conformation of molecules, which can lead to improved binding affinity and selectivity for biological targets.

A notable application is in the synthesis of amidine-based nanomolar sphingosine kinase 1 (SphK1) subtype-selective inhibitors .[4] SphK1 is an important enzyme in cell signaling that produces sphingosine-1-phosphate (S1P), a lipid mediator involved in various cellular processes, including cell growth, survival, and migration. Dysregulation of the SphK1/S1P signaling pathway is implicated in cancer and inflammatory diseases, making SphK1 an attractive therapeutic target.

Workflow and Pathway Visualizations

Synthesis Workflow: Hydrolysis of Methyl 1-Cyanocyclopropanecarboxylate

The following diagram illustrates the key steps in the synthesis of this compound from its methyl ester.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes severe skin burns and eye damage.[1]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[5] In case of contact with eyes, rinse cautiously with water for several minutes.[5]

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature is 2-8°C.[5]

This guide is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety assessment before use. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. This compound | C5H5NO2 | CID 2733259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-Cyano-1-cyclopropanecarboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 4. 1-Cyano-1-cyclopropanecarboxylic acid | 6914-79-0 [amp.chemicalbook.com]

- 5. 1-Cyano-1-cyclopropanecarboxylic acid | 6914-79-0 [chemicalbook.com]

- 6. 1-Cyano-1-cyclopropanecarboxylic acid | 6914-79-0 [amp.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Genesis and Synthetic Evolution of 1-Cyanocyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyanocyclopropanecarboxylic acid, a structurally unique and reactive molecule, has carved a niche for itself in the landscape of organic synthesis and medicinal chemistry. While not as widely recognized for direct biological signaling as its amino-analogue, 1-aminocyclopropane-1-carboxylic acid (ACC), its utility as a versatile synthetic intermediate is well-documented. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers in drug discovery and chemical development.

Introduction: A Tale of a Strained Ring

The cyclopropane ring, with its inherent strain and unique electronic properties, has fascinated chemists for over a century. The introduction of functional groups onto this three-membered carbocycle creates valuable building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This compound, featuring both a nitrile and a carboxylic acid group attached to the same carbon of the cyclopropane ring, is a prime example of such a bifunctional reagent. Its discovery and the development of its synthesis have been driven by the relentless pursuit of novel molecular architectures in organic chemistry.

Discovery and Historical Context

While pinpointing a single definitive "discovery" of this compound is challenging, its history is intrinsically linked to the broader exploration of cyclopropane chemistry. Early investigations into the synthesis of cyclopropane derivatives laid the groundwork for the eventual preparation of this specific compound.

A significant milestone in the synthesis of related structures was the work on cyclopropane-1,1-dicarboxylic acid.[1] A notable and well-documented method for the preparation of this compound was later published in Organic Syntheses. This procedure, developed by Singh and Danishefsky, extended the methodology for synthesizing doubly activated cyclopropanes to include the use of ethyl cyanoacetate, achieving an impressive 86% yield.[1]

Further interest in the molecule is evidenced by structural studies, such as the work of Jones and Schrumpf published in Acta Crystallographica Section C in 1987, which focused on its crystal structure.[2] This indicates that by the late 20th century, the compound was not only synthetically accessible but also a subject of detailed physicochemical analysis.

Synthetic Methodologies

The primary and most efficient synthesis of this compound involves the reaction of a malonic ester derivative with a dihaloethane. The method detailed in Organic Syntheses remains a benchmark for its preparation.

Synthesis from Ethyl Cyanoacetate and 1,2-Dibromoethane

This method, a variation of the malonic ester synthesis, utilizes a phase-transfer catalyst to facilitate the cyclization reaction.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from Organic Syntheses[1])

Materials:

-

Ethyl cyanoacetate

-

1,2-Dibromoethane

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Triethylbenzylammonium chloride (TEBAC) or other suitable phase-transfer catalyst

-

Diethyl ether

-

Concentrated Hydrochloric Acid (HCl)

-

Magnesium sulfate (MgSO₄) or other suitable drying agent

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate

-

In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

-

To this, add the phase-transfer catalyst (e.g., triethylbenzylammonium chloride).

-

With vigorous stirring, add a mixture of ethyl cyanoacetate and 1,2-dibromoethane.

-

The reaction is exothermic and should be monitored. Continue vigorous stirring for several hours.

-

After the reaction is complete, dilute the mixture with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude ethyl 1-cyanocyclopropanecarboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve potassium hydroxide in ethanol.

-

Add the crude ethyl 1-cyanocyclopropanecarboxylate to the ethanolic KOH solution.

-

Stir the reaction mixture at room temperature for several hours to effect saponification.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield this compound. The product can be further purified by recrystallization.

Quantitative Data:

| Synthesis Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| Cyclization & Hydrolysis | Ethyl cyanoacetate, 1,2-Dibromoethane | 1. NaOH (aq), TEBAC; 2. KOH, EtOH; 3. H₃O⁺ | This compound | 86% | [1] |

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₂ | [3][4] |

| Molecular Weight | 111.10 g/mol | [3][4] |

| Melting Point | 140 °C | [2] |

| CAS Number | 6914-79-0 | [3] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 1.73 (m, 4H), 11.08 (s, 1H)

-

¹³C NMR: Data available in spectral databases.

-

IR: Characteristic peaks for C≡N (nitrile) and C=O (carboxylic acid) functional groups.

Role in Drug Discovery and Development

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its rigid cyclopropane core and the presence of two reactive functional groups allow for the introduction of this motif into larger scaffolds.

One notable application is in the synthesis of sphingosine kinase 1 (SphK1) inhibitors.[2] SphK1 is a validated target in cancer therapy, and inhibitors based on a cyclopropane scaffold have shown promise.

Caption: Role of this compound in the synthesis of SphK1 inhibitors.

It is crucial to distinguish this compound from its close structural relative, 1-aminocyclopropane-1-carboxylic acid (ACC). ACC is a well-known precursor to the plant hormone ethylene and has been shown to have ethylene-independent signaling roles in plants.[5] There is currently no substantial evidence to suggest that this compound participates in similar biological signaling pathways. Its primary value in a biological context lies in its utility as a synthetic tool to create molecules that do have specific biological targets.

Conclusion

This compound, while not a household name in the realm of signaling molecules, holds a significant place in the synthetic chemist's toolbox. Its efficient and well-documented synthesis, coupled with its unique structural features, makes it a valuable intermediate in the quest for novel therapeutics. This guide has provided a comprehensive overview of its history, synthesis, and applications, aiming to equip researchers with the foundational knowledge necessary to leverage this intriguing molecule in their own research endeavors. The continued exploration of cyclopropane-containing scaffolds in drug discovery ensures that the legacy of this compound as a key building block will endure.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-氰基-1-环丙烷羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C5H5NO2 | CID 2733259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Ethylene Biosynthesis Pathway: The Central Role of 1-Aminocyclopropanecarboxylic Acid (ACC)

Disclaimer: Extensive research has revealed no publicly available scientific literature detailing the specific mechanism of action for 1-Cyanocyclopropanecarboxylic acid. Given the structural similarity to the well-characterized plant hormone precursor, 1-Aminocyclopropanecarboxylic acid (ACC), this technical guide will provide an in-depth overview of the mechanism of action of ACC and its pivotal role in the ethylene biosynthesis pathway. This information is provided as the most relevant and scientifically robust alternative for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to Ethylene Biosynthesis

Ethylene is a gaseous plant hormone that plays a crucial role in a wide array of physiological processes, including seed germination, root growth, fruit ripening, senescence, and responses to biotic and abiotic stress.[1][2][3][4] The biosynthesis of ethylene is a tightly regulated process, with 1-Aminocyclopropane-1-carboxylic acid (ACC) serving as the immediate precursor.[3][5] The production of ethylene in plants occurs via the Yang Cycle, which begins with the amino acid methionine.

The Core Mechanism: From Methionine to Ethylene

The conversion of methionine to ethylene involves two key enzymatic steps that are central to the regulation of ethylene production.

Step 1: Synthesis of ACC by ACC Synthase (ACS)

The first committed and often rate-limiting step in ethylene biosynthesis is the conversion of S-adenosylmethionine (SAM) to ACC.[1][6][7] This reaction is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS) , a pyridoxal phosphate (PLP)-dependent enzyme.[6][8]

-

Substrate: S-adenosyl-L-methionine (SAM)

-

Enzyme: ACC Synthase (ACS)

-

Products: 1-Aminocyclopropane-1-carboxylic acid (ACC) and 5'-methylthioadenosine (MTA)

The activity of ACS is highly regulated at both the transcriptional and post-translational levels, making it a critical control point in the ethylene signaling pathway.[6]

Step 2: Oxidation of ACC by ACC Oxidase (ACO)

The final step in ethylene biosynthesis is the oxidation of ACC to ethylene. This reaction is catalyzed by ACC oxidase (ACO) , a non-heme iron-containing oxygenase.[3][9]

-

Substrate: 1-Aminocyclopropane-1-carboxylic acid (ACC)

-

Enzyme: ACC Oxidase (ACO)

The cyanide produced in this reaction is detoxified in plants.[9]

Signaling Pathways and Regulation

The ethylene biosynthesis pathway is intricately regulated by a variety of internal and external signals, primarily through the modulation of ACS and ACO activity.

Quantitative Data on Ethylene Biosynthesis Inhibition

While no inhibitory data exists for this compound, various compounds are known to inhibit ACC synthase and ACC oxidase. This data is crucial for researchers in drug and herbicide development.

| Inhibitor | Target Enzyme | Inhibition Type | IC50 / Ki | Reference |

| Aminoethoxyvinylglycine (AVG) | ACC Synthase | Competitive | ~0.7 µM (IC50) | [1] |

| Aminooxyacetic acid (AOA) | ACC Synthase | Competitive | - | [8] |

| Pyrazinamide | ACC Oxidase | - | - | [11] |

Experimental Protocols

In Vitro ACC Synthase Activity Assay

A common method to determine the inhibitory potential of compounds on ACC synthase activity involves recombinant enzyme expression and product quantification.

Protocol Outline:

-

Protein Expression and Purification: Recombinant ACC synthase is expressed in a suitable system (e.g., E. coli) and purified.

-

Reaction Mixture: A reaction buffer is prepared containing the purified ACS enzyme, its substrate S-adenosylmethionine (SAM), and the cofactor pyridoxal phosphate.

-

Inhibitor Addition: The test compound (e.g., a potential inhibitor) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature for a specific duration.

-

Reaction Termination: The reaction is stopped, often by the addition of an acid.

-

Product Quantification: The amount of ACC produced is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Conclusion and Future Directions

While the mechanism of action for this compound remains to be elucidated, the study of its structural analog, ACC, provides a deep understanding of the critical ethylene biosynthesis pathway in plants. The enzymes ACC synthase and ACC oxidase represent key targets for the development of novel plant growth regulators, herbicides, and agents to control fruit ripening and senescence. Future research should aim to investigate the potential biological activity of this compound, focusing on its possible interaction with these key enzymes in the ethylene pathway. Such studies would clarify its mechanism of action and potential applications in agriculture and plant science.

References

- 1. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]

- 4. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]

- 5. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 9. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 10. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ffhdj.com [ffhdj.com]

Substituted Cyclopropanes: A Technical Guide to Synthesis, Reactivity, and Application in Drug Discovery

Abstract

The cyclopropane ring, a motif of fundamental importance in organic chemistry, has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Its unique structural and electronic properties, stemming from inherent ring strain, offer a powerful tool for medicinal chemists to modulate the pharmacological profiles of therapeutic agents.[1][4] This guide provides an in-depth exploration of substituted cyclopropanes, covering their core synthetic methodologies, characteristic reactivity, and strategic application in modern drug design. We will delve into the mechanistic underpinnings of key cyclopropanation reactions, provide actionable experimental protocols, and analyze case studies of cyclopropane-containing drugs to illustrate the tangible impact of this versatile scaffold.

The Unique Physicochemical Landscape of the Cyclopropane Ring

The three-membered carbocycle of cyclopropane exists in a state of high ring strain, a consequence of significant deviation from the ideal sp³ bond angle of 109.5°. This strain energy profoundly influences its structure and reactivity. The C-C bonds possess a high degree of p-character, often described by the Walsh model, which imparts properties reminiscent of a carbon-carbon double bond. This "pseudo-alkene" character allows cyclopropanes to engage in reactions not typically observed for other cycloalkanes.

From a drug design perspective, the cyclopropane ring offers several compelling advantages:

-

Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, enhancing the in vivo half-life of a drug.[1]

-

Conformational Rigidity: Incorporation of a cyclopropane ring can lock a molecule into a specific, bioactive conformation, thereby increasing its binding potency and selectivity for its biological target.[1][5]

-

Potency and Lipophilicity Modulation: The compact, three-dimensional nature of the cyclopropane ring can be exploited to fine-tune a molecule's potency and lipophilicity, crucial parameters in optimizing drug-like properties.[6]

-

Bioisosterism: The cyclopropyl group can serve as a bioisostere for other common functional groups, such as gem-dimethyl groups, alkenes, or even phenyl rings, offering a means to improve pharmacokinetic profiles while maintaining or enhancing biological activity.[2][7][8]

Key Synthetic Strategies for Substituted Cyclopropanes

A variety of synthetic methods have been developed to access the cyclopropane motif, ranging from classic name reactions to modern catalytic asymmetric transformations.[9][10][11] The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials.

Carbene and Carbenoid-Mediated Cyclopropanations

The addition of a carbene or a carbenoid species to an alkene is one of the most direct and widely employed methods for cyclopropane synthesis.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[12][13] The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product.[12][14]

A key feature of the Simmons-Smith reaction is its directing effect by proximal hydroxyl groups, which coordinate to the zinc reagent and direct the cyclopropanation to the syn face of the alkene.[12][15] This has been widely exploited in the synthesis of complex natural products.

Mechanism of the Simmons-Smith Reaction The reaction proceeds through the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid, which then delivers the methylene group to the alkene in a concerted fashion via a "butterfly" transition state.[14]

Caption: Workflow of the Simmons-Smith Reaction.

Transition metal catalysts, particularly those based on rhodium and copper, are highly effective in catalyzing the cyclopropanation of alkenes with diazo compounds.[16][17] These methods offer access to a wide range of substituted cyclopropanes and have been extensively developed for asymmetric synthesis.[18][19][20]

The mechanism involves the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene. The nature of the metal and the ligands plays a crucial role in determining the efficiency and stereoselectivity of the reaction.

The Kulinkovich Reaction

The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[21][22][23] The reaction proceeds via a titanacyclopropane intermediate.[21][23][24]

Catalytic Cycle of the Kulinkovich Reaction The catalytic cycle begins with the reaction of the titanium(IV) alkoxide with two equivalents of the Grignard reagent to form a dialkyltitanium species. This undergoes β-hydride elimination to generate the key titanacyclopropane intermediate.[21][22]

Caption: Simplified Kulinkovich reaction cycle.

Michael-Initiated Ring Closure (MIRC)

The Michael-initiated ring closure (MIRC) reaction is a versatile method for the synthesis of cyclopropanes, particularly those bearing electron-withdrawing groups.[25] The reaction involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.[26]

Reactivity and Synthetic Utility of Substituted Cyclopropanes

The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions, which can be harnessed for further synthetic transformations.

The Vinylcyclopropane Rearrangement

The vinylcyclopropane rearrangement is a thermally or photochemically induced isomerization of a vinylcyclopropane to a cyclopentene.[27][28][29] This ring-expansion reaction is a powerful tool for the construction of five-membered rings and has been widely applied in the total synthesis of natural products.[27][28][30] The reaction can proceed through either a concerted pericyclic pathway or a stepwise diradical mechanism, depending on the substrate and reaction conditions.[27][28]

The Role of Substituted Cyclopropanes in Drug Discovery

The unique properties of the cyclopropane ring have made it an increasingly popular motif in medicinal chemistry.[1][2][4] Over the past decade, a significant number of drugs containing a cyclopropyl group have been approved by the FDA.[2][6]

Examples of FDA-Approved Drugs Containing a Cyclopropane Moiety [31][32]

| Drug Name | Therapeutic Area | Role of the Cyclopropane Ring |

| Nirmatrelvir (Paxlovid) | COVID-19 | Binds to the S4 subsite of the 3CL protease, contributing to high potency.[33] |

| Glecaprevir | Hepatitis C | Part of the core scaffold, enhances metabolic stability and potency. |

| Voxilaprevir | Hepatitis C | Provides conformational rigidity and improves pharmacokinetic properties. |

| Montelukast | Asthma | The cyclopropane ring is a key component of the pharmacophore. |

Case Study: Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases

The development of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro) has been a major focus of recent antiviral drug discovery efforts. Several potent inhibitors have been developed that feature a cyclopropane ring.[33] In these inhibitors, the cyclopropane moiety often occupies the S4 subsite of the enzyme's active site, contributing to favorable binding interactions and high potency. Furthermore, the cyclopropane ring can enhance the metabolic stability of these compounds, a desirable property for orally administered drugs.[33]

Experimental Protocols

Protocol for a Simmons-Smith Cyclopropanation

This protocol is a representative example of a Simmons-Smith reaction.[14][34]

Materials:

-

Alkene (1.0 equiv)

-

Diiodomethane (CH₂I₂) (2.0 equiv)

-

Diethylzinc (Et₂Zn) (2.0 equiv, 1.0 M solution in hexanes)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 equiv) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the diethylzinc solution (2.0 equiv) dropwise via syringe.

-

To this solution, add diiodomethane (2.0 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

-

Dilute the mixture with DCM and wash sequentially with saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.

-

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.

Caption: Experimental workflow for Simmons-Smith cyclopropanation.

Conclusion

Substituted cyclopropanes represent a class of compounds with immense value in organic synthesis and medicinal chemistry. Their unique structural and electronic properties provide a rich platform for the development of novel synthetic methodologies and the design of innovative therapeutics. As our understanding of the synthesis and reactivity of cyclopropanes continues to grow, so too will their impact on the discovery of new and improved medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. researchgate.net [researchgate.net]

- 4. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 9. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent advances in the synthesis of cyclopropanes. | Semantic Scholar [semanticscholar.org]

- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 15. Simmons-Smith Reaction [organic-chemistry.org]

- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 17. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Catalytic asymmetric cyclopropanation at a chiral platform - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Kulinkovich Reaction [organic-chemistry.org]

- 22. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 23. grokipedia.com [grokipedia.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 27. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]

- 28. benchchem.com [benchchem.com]

- 29. organicreactions.org [organicreactions.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. orgosolver.com [orgosolver.com]

Theoretical Exploration of 1-Cyanocyclopropanecarboxylic Acid: A Computational Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-cyanocyclopropanecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the core computational strategies for characterizing this molecule of interest, from conformational analysis to its potential as a bioactive compound. While specific experimental data for this compound is not extensively available in public literature, this guide leverages established theoretical frameworks from studies on analogous substituted cyclopropanes and carboxylic acids to provide a robust template for future research.

Introduction

This compound is a substituted cyclopropane derivative featuring both a nitrile and a carboxylic acid functional group.[1][2] These functionalities impart a unique electronic structure and potential for diverse chemical interactions, making it a molecule of interest in medicinal chemistry and materials science.[3] Theoretical studies, employing quantum chemical calculations, are indispensable for elucidating the molecular properties, reactivity, and potential biological activity of such novel compounds. This guide details the pertinent theoretical approaches, data presentation formats, and logical workflows for a thorough computational investigation.

Molecular Properties and Conformational Analysis

The initial step in the theoretical characterization of this compound involves a detailed conformational analysis to identify the most stable geometric isomers. Density Functional Theory (DFT) is a powerful and widely used method for this purpose.[4][5]

Computational Protocol: Conformational Search and Geometry Optimization

A typical protocol for determining the stable conformers and their geometric parameters is as follows:

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be achieved by rotating the C-C bond connecting the carboxylic acid group to the cyclopropane ring.

-

Geometry Optimization: Each identified conformer is then subjected to full geometry optimization without any symmetry constraints. A common and reliable level of theory for this is the B3LYP functional with a 6-311G(d,p) or larger basis set.[4][5]

-

Frequency Calculation: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Predicted Molecular Geometries

The following table summarizes the kind of geometric parameters that would be obtained from DFT calculations for the most stable conformer of this compound. The values presented are hypothetical and based on typical bond lengths and angles for similar molecules.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | C-C (ring) | 1.510 |

| C-CN | 1.470 | |

| C-COOH | 1.500 | |

| C≡N | 1.150 | |

| C=O | 1.210 | |

| C-O | 1.350 | |

| O-H | 0.970 | |

| **Bond Angles (°) ** | C-C-C (ring) | 60.0 |

| NC-C-COOH | 118.0 | |

| C-C=O | 125.0 | |

| C-C-O | 112.0 | |

| C-O-H | 108.0 | |

| Dihedral Angle (°) | O=C-C-CN | Variable (defines conformers) |

Note: The data in this table is illustrative and represents the type of information that would be generated from the described computational protocol.

Vibrational Spectroscopy Analysis

Vibrational analysis is crucial for characterizing the molecule's spectral features and confirming its structure. Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates.

Computational Protocol: Vibrational Frequency Calculation

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311G(d,p)).

-

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

-

Vibrational Mode Assignment: The calculated vibrational modes are assigned to specific molecular motions (e.g., stretching, bending, torsion) using visualization software.

Predicted Vibrational Frequencies

This table presents a selection of predicted vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) |

| O-H stretch | Carboxylic Acid | ~3550 (monomer), ~3000 (dimer) |

| C≡N stretch | Nitrile | ~2250 |

| C=O stretch | Carboxylic Acid | ~1750 |

| C-O stretch | Carboxylic Acid | ~1300 |

| C-C stretch (ring) | Cyclopropane | ~1020 |

Note: The data in this table is illustrative and based on characteristic vibrational frequencies for the respective functional groups.

Potential as a Bioactive Molecule: Molecular Docking

Given its structural features, this compound and its derivatives could be explored as potential enzyme inhibitors.[3] Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target.[6]

Logical Workflow for Molecular Docking

Caption: Workflow for a typical molecular docking study.

Experimental Protocol: Molecular Docking

-

Target Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

-

Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

-

Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to explore the conformational space of the ligand within the defined grid box and to predict the most favorable binding poses.

-

Analysis of Results: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the top-ranked poses.

Conclusion

This technical guide provides a foundational framework for the theoretical investigation of this compound. By employing the outlined computational protocols, researchers can gain significant insights into its structural, spectroscopic, and potential biological properties. The methodologies described, while based on studies of analogous molecules, are robust and widely applicable in the field of computational chemistry and drug discovery. Future experimental work guided by these theoretical predictions will be invaluable in fully characterizing this promising molecule.

Visualizing the Theoretical Study Workflow

The overall workflow for a comprehensive theoretical study of a molecule like this compound can be visualized as follows:

Caption: A generalized workflow for a theoretical study.

References

- 1. s3.smu.edu [s3.smu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, bioactivity, theoretical and molecular docking study of 1-cyano-N-substituted-cyclopropanecarboxamide as ketol-acid reductoisomerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 5. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Cyanocyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-cyanocyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural identification.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.73 | m | 4H, cyclopropyl CH₂ |

| ~11.08 | s | 1H, carboxylic acid OH |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | C-CN (quaternary) |

| Data not explicitly found in search results | C-COOH (quaternary) |

| Data not explicitly found in search results | CH₂ (cyclopropyl) |

| Data not explicitly found in search results | COOH |

| Data not explicitly found in search results | CN |

Note: While the existence of a ¹³C NMR spectrum is confirmed, specific chemical shift values were not available in the public domain search results. Typical shifts for such carbons are provided for reference in the discussion section.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~2250 | Medium | C≡N stretch (Nitrile) |

| 1760-1690 | Strong | C=O stretch (Carboxylic Acid) |

| 1320-1210 | Strong | C-O stretch (Carboxylic Acid) |

| 950-910 | Medium | O-H bend (Carboxylic Acid) |

Note: These are characteristic absorption ranges. The exact peak positions can be found on the actual spectrum.

Table 4: Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol |

| Exact Mass | 111.0320 u |

| Key Fragmentation Peaks (m/z) | Specific fragmentation data not explicitly found in search results. |

Note: The molecular ion peak [M]⁺ would be expected at m/z 111. Common losses for carboxylic acids include the loss of -OH (m/z 94) and -COOH (m/z 66).

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on established literature procedures. This is followed by general procedures for the acquisition of the spectroscopic data.

Synthesis of this compound

This procedure is adapted from a method described for the synthesis of doubly activated cyclopropanes.[1]

Materials:

-

Ethyl cyanoacetate

-

1,2-Dibromoethane

-

50% aqueous Sodium Hydroxide (NaOH)

-

Triethylbenzylammonium chloride

-

Concentrated Hydrochloric Acid (HCl)

-

Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.

-

Phase-Transfer Catalyst: To the vigorously stirred NaOH solution at room temperature, add triethylbenzylammonium chloride.

-

Addition of Reactants: A mixture of ethyl cyanoacetate and 1,2-dibromoethane is added to the suspension.

-

Reaction: The mixture is stirred vigorously for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is transferred to a larger flask and diluted with water. The mixture is then cooled in an ice bath and carefully acidified with concentrated hydrochloric acid to a pH of approximately 1.

-

Extraction: The aqueous layer is extracted multiple times with ether.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Hydrolysis: The crude ethyl 1-cyanocyclopropanecarboxylate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl).

-

Purification: The resulting this compound can be further purified by recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). The number of scans is adjusted to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is often used for LC-MS.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Data Interpretation and Structural Elucidation

The spectroscopic data are consistent with the structure of this compound.

-

¹H NMR: The multiplet around 1.73 ppm corresponds to the four magnetically non-equivalent protons of the cyclopropane ring. The downfield singlet at approximately 11.08 ppm is characteristic of the acidic proton of a carboxylic acid.

-

¹³C NMR: Although specific shifts were not found, the expected spectrum would show four distinct signals: one for the quaternary carbon attached to the nitrile and carboxyl groups, one for the quaternary carboxyl carbon, one for the two equivalent cyclopropyl methylene carbons, and one for the nitrile carbon.

-

IR Spectroscopy: The broad O-H stretch and the strong C=O stretch are definitive for the carboxylic acid functional group. The medium intensity C≡N stretch confirms the presence of the nitrile group.

-

Mass Spectrometry: The molecular weight of 111.10 g/mol and the exact mass of 111.0320 u are confirmed by the molecular formula C₅H₅NO₂.[2]

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate its use in further research and development endeavors.

References

An In-depth Technical Guide on the Solubility of 1-Cyanocyclopropanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Cyanocyclopropanecarboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from its use in chemical syntheses, general principles of chemical solubility, and detailed experimental protocols for determining solubility.

Physicochemical Properties of this compound

This compound is a substituted cyclopropane derivative containing both a carboxylic acid and a nitrile functional group.[1] These polar functional groups are expected to significantly influence its solubility in various organic solvents.

Key Properties:

-

Molecular Formula: C₅H₅NO₂[1]

-

Molecular Weight: 111.10 g/mol [1]

-

Melting Point: 140 °C[2]

-

Appearance: Solid, likely crystalline[3]

Qualitative Solubility Profile

Table 1: Summary of Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Polarity | Anticipated Solubility | Rationale / Context from Literature |

| Dimethylformamide (DMF) | Polar aprotic | Soluble | Used as a solvent for reactions involving this compound, indicating it is sufficiently soluble for synthetic applications.[4][5] |

| Dichloromethane (DCM) | Polar aprotic | Soluble | Utilized as a reaction solvent, suggesting at least moderate solubility.[6] |

| Ethyl acetate (EtOAc) | Moderately polar | Likely soluble | Used in workup procedures to extract products from aqueous solutions, implying solubility of related compounds.[5] |

| Methanol, Ethanol | Polar protic | Likely soluble | The carboxylic acid group can form hydrogen bonds with protic solvents, favoring solubility. |

| Acetone | Polar aprotic | Likely soluble | As a polar aprotic solvent, it is expected to dissolve polar compounds. |

| Hexane, Toluene | Nonpolar | Likely poorly soluble | The high polarity of the molecule makes it unlikely to be soluble in nonpolar hydrocarbon solvents. |

Note: This table is based on general chemical principles and inferences from synthetic procedures. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[7] The following protocol outlines a general procedure that can be adapted for this compound.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[7]

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours). It is advisable to conduct preliminary experiments to determine the time required to reach a stable concentration.[7]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[7]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.[7]

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Weigh the vial again to determine the mass of the dissolved solid.

-

Alternatively, the concentration of the saturated solution can be determined by a validated analytical method such as HPLC.[7] This involves creating a calibration curve with standard solutions of known concentrations.

-

3.3. Data Analysis Calculate the solubility in the desired units (e.g., mg/mL, mol/L). Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the expected relationship between solvent polarity and the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Expected solubility based on the principle of "like dissolves like".

References

- 1. This compound | C5H5NO2 | CID 2733259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyano-1-cyclopropanecarboxylic acid | 6914-79-0 [amp.chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. WO2018189554A1 - Small molecules - Google Patents [patents.google.com]

- 5. WO2009152133A1 - Novel tricyclic compounds - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. benchchem.com [benchchem.com]

Thermal Stability of 1-Cyanocyclopropanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Data Presentation

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Cyanocyclopropanecarboxylic acid is presented in Table 1. These properties are essential for understanding its behavior under various experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅NO₂ | [1][2] |

| Molecular Weight | 111.10 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 140 °C (lit.) | [2][3] |

| 139-146 °C | [4] | |

| Boiling Point | 142-144 °C | [4] |

| CAS Number | 6914-79-0 | [1][2][3] |

Inferred Thermal Decomposition Profile

In the absence of specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound, its thermal decomposition behavior can be inferred from the known chemistry of its constituent functional groups: the cyclopropane ring, the nitrile group, and the carboxylic acid group. The potential decomposition pathways and their likely onset temperatures are summarized in Table 2.

| Decomposition Pathway | Potential Products | Estimated Onset Temperature | Rationale |

| Decarboxylation | 1-Cyanocyclopropane, Carbon Dioxide | > 150 °C | Carboxylic acids, particularly those without β-carbonyl groups, typically undergo decarboxylation at elevated temperatures.[5][6][7][8][9] |

| Ring Opening/Rearrangement | Isomeric unsaturated nitriles (e.g., cyanobutenes) | 170-250 °C | Thermal rearrangement of cyclopropanes to propenes and other unsaturated compounds is a known process, with the temperature depending on substituents.[10][11] |

| Hydrolysis of Nitrile (in presence of water) | 1-Carboxycyclopropanecarboxamide, Cyclopropane-1,1-dicarboxylic acid | Elevated temperatures with moisture | Nitriles can be hydrolyzed to amides and carboxylic acids under heated, aqueous conditions. |

Experimental Protocols (General)

While specific experimental protocols for the thermal analysis of this compound are not available, the following are general methodologies for TGA and DSC that would be applicable.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or decomposition exotherms/endotherms.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 200 °C).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Visualizations

Inferred Thermal Decomposition Pathway